molecular formula C27H32N2O6 B15286747 (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid

Cat. No.: B15286747
M. Wt: 480.6 g/mol
InChI Key: BUYLKVIICSUHDX-UHFFFAOYSA-N
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Description

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid (CAS: 339531-50-9) is a pseudoproline dipeptide derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₇H₃₂N₂O₆, with a molecular weight of 480.56 g/mol . The compound features a 2,2-dimethyl-oxazolidine ring system, which mimics the conformational constraints of proline, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the leucine residue. This structural design prevents peptide chain aggregation during synthesis by introducing kinks in the backbone, thereby improving solubility and reducing steric hindrance .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYLKVIICSUHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the amino group of leucine using the Fmoc group. This is followed by the formation of the oxazolidine ring through cyclization reactions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to enhance efficiency and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophiles employed.

Scientific Research Applications

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. The oxazolidine ring can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pseudoproline Derivatives

Structural and Functional Overview

Pseudoproline derivatives share a common oxazolidine or thiazolidine core but differ in amino acid residues, substituents, and protective groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid 339531-50-9 C₂₇H₃₂N₂O₆ 480.56 Leu residue; dimethyl-oxazolidine; high aggregation prevention efficiency
Fmoc-Ala-Thr[PSI(Me,Me)Pro]-OH 252554-79-3 C₂₅H₂₈N₂O₆ 452.5 Ala residue; Thr-linked oxazolidine; compact side chain
Fmoc-Thr(tBu)-Ser[PSI(Me,Me)Pro]-OH 1425938-63-1 C₂₉H₃₆N₂O₇ 524.61 Thr(tBu) residue; bulky tert-butyl group enhances steric protection
Fmoc-Leu-Thr[PSI(Me,Me)Pro]-OH 955048-89-2 C₂₈H₃₄N₂O₆ 494.58 Leu-Thr combination; trimethyl-oxazolidine; moderate hydrophobicity
Fmoc-L-Pro(4-p-F-Ph)-OH 959576-18-2 C₂₇H₂₄FNO₄ 445.49 Fluorinated benzyl group; pyrrolidine core; increased electronic effects

Key Differences and Implications

a) Amino Acid Side Chains
  • Leucine vs. Alanine/Threonine : The leucine residue in (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid provides greater hydrophobicity compared to alanine or threonine-containing analogs (e.g., Fmoc-Ala-Thr[PSI(Me,Me)Pro]-OH). This enhances solubility in organic solvents like DMF, critical for SPPS .
  • Thr(tBu) Modification : Fmoc-Thr(tBu)-Ser[PSI(Me,Me)Pro]-OH incorporates a tert-butyl group, which improves steric protection of the hydroxyl group but increases molecular weight (524.61 g/mol vs. 480.56 g/mol for the Leu variant) .
b) Oxazolidine vs. Thiazolidine Cores
  • While most analogs use oxazolidine rings, derivatives like FMOC-(4S,2RS)-2-METHYLTHIAZOLIDINE-4-CARBOXYLIC acid (CAS: 1217544-28-9) employ thiazolidine cores.
c) Functional Group Effects
  • Fluorinated Derivatives : Fmoc-L-Pro(4-p-F-Ph)-OH (CAS: 959576-18-2) contains a 4-fluoro-benzyl group, which enhances metabolic stability and binding affinity in therapeutic peptides .
  • Dimethyl vs. Trimethyl Substitution : The Leu-Thr variant (CAS: 955048-89-2) has a 2,2,5-trimethyl-oxazolidine ring, increasing conformational rigidity compared to the 2,2-dimethyl structure in the parent compound .

Chromatographic Behavior

Studies on Fmoc-protected peptides (e.g., FMOC-Leu, FMOC-Gly-Leu) demonstrate that retention times and enantioselectivity on γ-cyclodextrin-bonded phases depend on peptide chain length and hydrophobicity. For instance, FMOC-Leu exhibits shorter retention than FMOC-Gly-Gly-Leu due to reduced hydrophobic interactions . This suggests that bulkier pseudoproline derivatives (e.g., Fmoc-Thr(tBu)-Ser[PSI(Me,Me)Pro]-OH) may exhibit distinct chromatographic profiles.

Biological Activity

(4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a chiral compound widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to a leucine residue, provides distinct biological activities that have been the subject of various studies.

  • Molecular Formula : C27H32N2O6
  • Molecular Weight : 480.56 g/mol
  • IUPAC Name : (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

Biological Activity Overview

The biological activity of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid primarily arises from its role as a building block in peptide synthesis. Peptides synthesized with this compound have been studied for various therapeutic effects:

  • Antimicrobial Properties : Research indicates that peptides incorporating this oxazolidine derivative exhibit antimicrobial activity against certain bacteria and fungi.
  • Anticancer Effects : The unique conformational characteristics imparted by the oxazolidine structure may enhance the efficacy of peptides in targeting cancer cells.
  • Bioconjugation Applications : This compound is also used in bioconjugation processes, linking biomolecules to drugs or imaging agents, which is crucial for targeted therapies.

The synthesis of (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid involves several steps that ensure the preservation of its chiral nature and functional groups necessary for biological activity. The mechanism by which it exerts its effects is closely related to its incorporation into peptide chains, influencing their conformation and interaction with biological targets.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
(4S)-3-(Fmoc-Phe)-2,2-dimethyl-oxazolidine-4-carboxylic acidSimilar Fmoc protection; Phenyl side chainIncorporates aromatic residues into peptides
(4S)-3-(Fmoc-Val)-2,2-dimethyl-oxazolidine-4-carboxylic acidValine side chain instead of LeucineValine's branched structure affects hydrophobic interactions
(4S)-3-(Fmoc-Gly)-2,2-dimethyl-oxazolidine-4-carboxylic acidGlycine side chain; simplest amino acidProvides flexibility in peptide chains due to lack of side chain

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylic acid:

  • Peptide Synthesis and Antimicrobial Activity : A study demonstrated that peptides synthesized using this oxazolidine derivative showed significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibiotics.
  • Anticancer Peptides : Research focused on peptides containing this compound revealed enhanced cytotoxicity against various cancer cell lines, suggesting its application in cancer therapy.
  • Bioconjugation Studies : Investigations into bioconjugation techniques utilizing this compound have shown promising results in improving drug delivery systems through targeted therapy approaches.

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